molecular formula C10H5Cl2NO3 B6238445 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1188024-06-7

5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6238445
CAS No.: 1188024-06-7
M. Wt: 258.1
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Description

5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both oxazole and carboxylic acid functional groups The presence of the 2,6-dichlorophenyl group adds to its chemical uniqueness and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization in the presence of a base to yield the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can lead to partially or fully reduced oxazole rings.

Scientific Research Applications

5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and dichlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
  • 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid
  • 5-(2,6-dichlorophenyl)-1,2-thiazole-3-carboxylic acid

Uniqueness

5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both oxazole and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1188024-06-7

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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